5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
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Description
“5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one” is a complex organic compound. It is related to a class of compounds known as pyrroloquinoxalines . These compounds have been synthesized from various substituted nitroanilines or nitropyridines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrroloquinoxalines have been synthesized from various substituted nitroanilines or nitropyridines . In another study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .Future Directions
The future directions for research on “5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the antiproliferative activity of related compounds has been evaluated against various cell lines, suggesting potential applications in cancer treatment .
properties
IUPAC Name |
8-(2-aminoethyl)-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-5-8-16-11-9(3-1-6-14-11)15-7-2-4-10(15)12(16)17/h1-4,6-7H,5,8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUZXDGSLCLKJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C3=CC=CN23)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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